molecular formula C13H18N2O3S B2636181 N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide CAS No. 896308-79-5

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide

Cat. No. B2636181
CAS RN: 896308-79-5
M. Wt: 282.36
InChI Key: UWPJTNADCKNTTB-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide” is a complex organic compound. It contains a pyrrolidinone ring (a five-membered ring with four carbon atoms and one nitrogen atom, with a ketone functional group at the 5-position), a methanesulfonamide group (a sulfur atom bonded to an oxygen, a nitrogen, and a methyl group), and a 3,4-dimethylphenyl group (a phenyl ring with methyl groups at the 3 and 4 positions) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the methanesulfonamide group, and the 3,4-dimethylphenyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone ring, the methanesulfonamide group, and the 3,4-dimethylphenyl group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Molecular Structure and Conformation

Research has detailed the molecular structures and conformations of compounds similar to N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide. Studies have described the syn and anti conformations of the N—H bond relative to substituents on the benzene ring, showing how these conformations impact the compound's molecular interactions and stability. For example, the anti conformation observed for the meta-methyl group in N-(3,4-dimethylphenyl)methanesulfonamide suggests its potential for specific receptor molecule interactions due to the spatial orientation of the amide H atom and the methanesulfonyl group Gowda, Foro, & Fuess, 2007.

Chemical Reactivity and Synthesis

The chemical reactivity and synthesis processes involving N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been investigated, revealing their utility as N-acylation reagents with good chemoselectivity. This highlights their importance in synthetic chemistry for creating more complex molecules with specific functional groups Kondo, Sekimoto, Nakao, & Murakami, 2000.

Supramolecular Assemblies and Hydrogen Bonding

Studies on similar sulfonamide compounds have detailed the role of hydrogen bonding in forming dimers and more complex supramolecular structures. These interactions are crucial for understanding the compound's behavior in different environments and could inform its use in materials science and drug delivery systems Gowda, Foro, & Fuess, 2007.

Potential Biological Activity

While excluding direct drug use and side effects, the molecular orientation and presence of specific functional groups in these compounds suggest their potential for biological activity. The availability of the amide H atom to receptor molecules, as demonstrated in the structure of N-(3,4-dimethylphenyl)methanesulfonamide, points towards the possibility of these compounds interacting with biological systems in a targeted manner Gowda, Foro, & Fuess, 2007.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s difficult to predict how this compound might interact with biological systems or other chemicals .

Safety and Hazards

Without specific data, it’s hard to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety and environmental impact .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9-4-5-12(6-10(9)2)15-8-11(7-13(15)16)14-19(3,17)18/h4-6,11,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJTNADCKNTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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